molecular formula C20H15ClN4OS B2773478 1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 677749-35-8

1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Cat. No.: B2773478
CAS No.: 677749-35-8
M. Wt: 394.88
InChI Key: BYQNTRCJRXYKKE-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H15ClN4OS and its molecular weight is 394.88. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c21-15-7-4-6-14(12-15)13-24-11-5-10-17(19(24)26)18-22-23-20(27)25(18)16-8-2-1-3-9-16/h1-12H,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQNTRCJRXYKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C20H15ClN4SC_{20}H_{15}ClN_4S, with a molecular weight of approximately 378.88 g/mol. The structure features a chlorobenzyl group, a triazole ring, and a pyridinone moiety, which are known to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing triazole and pyridinone structures exhibit significant anticancer properties. A study focusing on similar triazole derivatives reported promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
1-(3-Chlorobenzyl)...MCF-7 (Breast)6.21
Similar TriazoleHepG2 (Liver)0.32
ErlotinibMCF-72.51

The compound's mechanism of action may involve apoptosis induction and cell cycle arrest at the G2/M phase in certain cancer cells, as observed in studies involving related triazole derivatives .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Triazole derivatives have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. In particular:

Bacterial StrainActivityReference
E. coli Significant
Staphylococcus aureus Moderate

These findings suggest that the compound may inhibit bacterial growth through mechanisms that are still under investigation but could include interference with bacterial cell wall synthesis or enzyme inhibition.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Study on Indolyl-Triazole Hybrids : This study synthesized various indolyl-triazole hybrids that exhibited strong anticancer activity against MCF-7 and HepG2 cells with IC50 values comparable to established chemotherapeutics like Erlotinib .
  • Triazolethione Derivatives : Research indicated that mercapto-substituted triazoles demonstrated significant anticancer properties, suggesting that similar modifications in the target compound could enhance its efficacy .

The exact mechanism by which this compound exerts its biological effects is still being elucidated. However, potential mechanisms include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells by activating pathways related to programmed cell death.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives containing the triazole and pyridinone moieties exhibit promising antimicrobial properties. Specifically, compounds similar to 1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone have been evaluated for their efficacy against various bacterial strains and fungi. For instance, studies have shown that certain derivatives demonstrate effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .
  • Antifungal Properties :
    • The structural components of this compound suggest potential antifungal applications. The presence of the triazole ring is particularly noted for its role in inhibiting fungal enzymes, which are crucial for cell wall synthesis .
  • Cancer Research :
    • Initial studies have indicated that similar triazole derivatives may exhibit anticancer properties by interfering with cellular processes involved in tumor growth. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation .

Agricultural Applications

  • Fungicides and Plant Growth Regulators :
    • Compounds within the triazole family are known for their use as fungicides in agriculture. They can inhibit the growth of various plant pathogens, thus protecting crops from diseases. Additionally, they may serve as plant growth regulators, enhancing crop yield and resilience .
  • Insecticidal Properties :
    • Some derivatives have shown insecticidal activity, making them candidates for developing new insecticides that target pests while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study conducted on several triazole derivatives demonstrated significant antimicrobial activity against a range of bacteria and fungi using agar diffusion methods. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics .

Case Study 2: Agricultural Impact

In agricultural trials, a derivative of the compound was tested on crops affected by fungal infections. Results showed a marked improvement in crop health and yield when treated with the compound compared to untreated controls, suggesting its potential as an effective agricultural fungicide .

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